4-Fluoro-1'-methyl-1,4'-bipiperidine
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Overview
Description
4-Fluoro-1’-methyl-1,4’-bipiperidine is an organic compound with the molecular formula C11H21FN2 It is a derivative of bipiperidine, characterized by the presence of a fluorine atom and a methyl group attached to the piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1’-methyl-1,4’-bipiperidine typically involves the coupling of piperidine derivatives. One common method is the homocoupling of 4-fluoropiperidine with 1-methylpiperidine under catalytic conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of 4-Fluoro-1’-methyl-1,4’-bipiperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1’-methyl-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium azide or potassium cyanide can be employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
4-Fluoro-1’-methyl-1,4’-bipiperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and ligands for catalysis.
Biology: The compound is used in the study of biological systems and as a probe for investigating enzyme-substrate interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-1’-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1,4’-bipiperidine: Lacks the methyl group, leading to different chemical properties and reactivity.
1-Methyl-1,4’-bipiperidine: Lacks the fluorine atom, affecting its interaction with biological targets.
4-Methyl-1,4’-bipiperidine: Similar structure but without the fluorine atom, resulting in different reactivity and applications.
Uniqueness
4-Fluoro-1’-methyl-1,4’-bipiperidine is unique due to the presence of both the fluorine atom and the methyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C11H21FN2 |
---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
4-fluoro-1-(1-methylpiperidin-4-yl)piperidine |
InChI |
InChI=1S/C11H21FN2/c1-13-6-4-11(5-7-13)14-8-2-10(12)3-9-14/h10-11H,2-9H2,1H3 |
InChI Key |
PDLIPSMEEJWFKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)F |
Origin of Product |
United States |
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